molecular formula C10H13BrO2Zn B14882942 (4-i-Propyloxy-3-methoxyphenyl)Zinc bromide

(4-i-Propyloxy-3-methoxyphenyl)Zinc bromide

Cat. No.: B14882942
M. Wt: 310.5 g/mol
InChI Key: XFNCRSWRQBYILN-UHFFFAOYSA-M
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Description

(4-iso-propyloxy-3-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the iso-propyloxy and methoxy groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (4-iso-propyloxy-3-methoxyphenyl)zinc bromide typically involves the reaction of (4-iso-propyloxy-3-methoxyphenyl) bromide with zinc dust in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

(4-iso-propyloxy-3-methoxyphenyl) bromide+Zn(4-iso-propyloxy-3-methoxyphenyl)zinc bromide\text{(4-iso-propyloxy-3-methoxyphenyl) bromide} + \text{Zn} \rightarrow \text{(4-iso-propyloxy-3-methoxyphenyl)zinc bromide} (4-iso-propyloxy-3-methoxyphenyl) bromide+Zn→(4-iso-propyloxy-3-methoxyphenyl)zinc bromide

Industrial Production Methods: On an industrial scale, the production of (4-iso-propyloxy-3-methoxyphenyl)zinc bromide involves similar reaction conditions but with optimized parameters to ensure high yield and purity. The process is typically carried out in large reactors with continuous monitoring of temperature, pressure, and inert atmosphere to maintain the integrity of the product.

Chemical Reactions Analysis

Types of Reactions: (4-iso-propyloxy-3-methoxyphenyl)zinc bromide undergoes various types of reactions, including:

    Cross-coupling reactions: It reacts with organic halides in the presence of palladium or nickel catalysts to form carbon-carbon bonds.

    Substitution reactions: It can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

    Temperature: Reactions are typically carried out at room temperature to moderate temperatures.

Major Products: The major products formed from these reactions are typically biaryl compounds or substituted aromatic compounds, depending on the nature of the electrophile used.

Scientific Research Applications

(4-iso-propyloxy-3-methoxyphenyl)zinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

    Biology: It can be used to modify biomolecules for studying biological pathways and interactions.

    Medicine: Its derivatives are explored for potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4-iso-propyloxy-3-methoxyphenyl)zinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The molecular targets and pathways involved depend on the specific reaction it participates in. In cross-coupling reactions, the organozinc compound forms a transient complex with the catalyst, facilitating the transfer of the phenyl group to the electrophile.

Comparison with Similar Compounds

  • (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide
  • (4-iso-propyloxy-2-methylphenyl)magnesium bromide

Comparison: (4-iso-propyloxy-3-methoxyphenyl)zinc bromide is unique due to the presence of both iso-propyloxy and methoxy groups, which enhance its reactivity and selectivity. Compared to (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide, it offers different steric and electronic properties, making it suitable for specific synthetic applications. Similarly, (4-iso-propyloxy-2-methylphenyl)magnesium bromide, being a Grignard reagent, has different reactivity patterns compared to the organozinc compound.

Properties

Molecular Formula

C10H13BrO2Zn

Molecular Weight

310.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-2-propan-2-yloxybenzene-5-ide

InChI

InChI=1S/C10H13O2.BrH.Zn/c1-8(2)12-10-7-5-4-6-9(10)11-3;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

XFNCRSWRQBYILN-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=C(C=[C-]C=C1)OC.[Zn+]Br

Origin of Product

United States

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